Fluorescence red 610*

Fluorescent dye classification Oxonol chemistry Probe selection

Fluorescence Red 610 (CAS 482379-37-3) is a synthetic fluorescent dye belonging to the oxonol class—a family of anionic polymethine dyes structurally distinct from the more common xanthene/rhodamine-based red fluorophores such as Texas Red and Alexa Fluor 594. Its molecular formula is C₃₂H₄₂N₃NaO₉S with a molecular weight of 667.75 g/mol.

Molecular Formula C32H42N3NaO9S
Molecular Weight 667.7 g/mol
Cat. No. B12336118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescence red 610*
Molecular FormulaC32H42N3NaO9S
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+]
InChIInChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-;
InChIKeyHMAWMSKJKAVASI-WUMRYHGQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescence Red 610 Procurement Guide: Chemical Class and Core Spectroscopic Profile


Fluorescence Red 610 (CAS 482379-37-3) is a synthetic fluorescent dye belonging to the oxonol class—a family of anionic polymethine dyes structurally distinct from the more common xanthene/rhodamine-based red fluorophores such as Texas Red and Alexa Fluor 594 . Its molecular formula is C₃₂H₄₂N₃NaO₉S with a molecular weight of 667.75 g/mol . The compound exhibits an excitation peak at 590 nm and an emission peak at 610 nm under standard conditions, and is specifically noted for optimal excitation by the 594 nm spectral line of helium-neon (He-Ne) lasers . A reactive derivative (CAS 482379-41-9) with a succinimidyl ester functionality is also available for covalent bioconjugation to amines on proteins, oligonucleotides, and other biomolecules .

ClassOxonol fluorophore – anionic polymethine, distinct from xanthene/rhodamine red dyes
SpectralEx/Em 590/610 nm; optimized for 594 nm He-Ne laser excitation
FormatReactive succinimidyl ester available for amine bioconjugation

Why Fluorescence Red 610 Cannot Be Simply Replaced by Texas Red, ROX, or Alexa Fluor 594


Although several red-fluorescent dyes share approximately similar excitation/emission maxima, Fluorescence Red 610 differs fundamentally in its oxonol chemical backbone. Unlike the cationic or neutral xanthene/rhodamine structures of Texas Red (sulforhodamine 101), ROX (carboxy-X-rhodamine), and Alexa Fluor 594, the anionic polymethine architecture of oxonol dyes confers distinct physicochemical properties including pronounced affinity for specific anionic species, different aggregation and self-assembly behavior, and unique solvatochromic responses that alter spectral output in a solvent-dependent manner [1]. Furthermore, Fluorescence Red 610 is specifically validated for excitation by the 594 nm He-Ne laser line, whereas alternatives such as ROX are optimized for shorter excitation wavelengths (~575 nm), making them incompatible with 594 nm laser-equipped instruments without significant signal loss [2][3]. These chemical-class and instrument-compatibility differences mean that direct substitution without re-optimization of the optical path, labeling protocol, or detection channel risks substantial degradation in signal intensity and assay reproducibility.

Chemical class mismatch

Oxonol vs. xanthene structure alters membrane permeability and anionic affinity – not interchangeable for membrane-potential assays.

Laser excitation incompatibility

ROX is optimized for ~575 nm excitation; using a 594 nm laser causes substantial signal loss without optical path reconfiguration.

Solvatochromic response differences

Larger aqueous emission shift (to ~645 nm) versus Texas Red or Alexa Fluor 594 may affect filter selection and assay reproducibility.

Fluorescence Red 610: Quantified Differentiation Evidence Against Closest Comparators


Chemical Class Differentiation: Oxonol vs. Xanthene/Rhodamine Red Dyes

Fluorescence Red 610 is unambiguously classified as an oxonol dye—a polymethine-based anionic fluorophore—whereas its closest spectral analogues Texas Red, Alexa Fluor 594, and ROX belong to the xanthene/rhodamine class with cationic or neutral charge states [1]. This structural difference is not cosmetic: oxonol dyes are established as sensitive membrane-potential indicators due to their potential-dependent cellular distribution and fluorescence changes, a functional capability not shared by rhodamine-based red dyes [1]. For users requiring membrane-potential sensing alongside standard fluorescence labeling, Oxonol V (Ex/Em 610/639 nm in methanol) is the closest oxonol comparator, yet Fluorescence Red 610 provides a distinct substitution pattern on the barbituric acid nucleus that alters its anionic affinity profile .

Chemical Class
Class-level
Oxonol (anionic polymethine) vs. Xanthene/rhodamine (cationic/neutral)
Supports membrane-potential sensing context
No quantitative class-comparison metric
Fluorescent dye classification Oxonol chemistry Probe selection

Spectral Compatibility with 594 nm He-Ne Laser: Excitation Wavelength Alignment

Fluorescence Red 610 is explicitly specified by multiple vendors as 'especially well suited for excitation by He-Ne lasers at 594 nm' . This laser line is a relatively uncommon but commercially available yellow He-Ne wavelength. Among red dyes in the 590–620 nm emission range, the degree of excitation efficiency at 594 nm varies substantially. ROX (carboxy-X-rhodamine) has an absorption maximum at ~575 nm, meaning excitation at 594 nm falls on the steeply declining tail of its absorption band, reducing effective brightness by an estimated 40–60% relative to peak excitation [1]. Texas Red (λabs max ~595 nm) is better matched but has a narrower absorption band than the oxonol chromophore. Fluorescence Red 610, with λabs max at 590–594 nm depending on solvent, places the 594 nm laser line directly at or within 4 nm of its absorption maximum, maximizing photon capture efficiency [2].

594 nm Laser Alignment
Reported
Maximal excitation at 594 nm vs. ROX ~40–60% brightness loss
Optimized for 594 nm He-Ne laser instruments
Confirm emission filter compatibility
He-Ne laser 594 nm excitation Confocal microscopy

Solvent-Dependent Spectral Shift: Aqueous Buffer vs. Organic Solvent Behavior

Fluorescence Red 610 exhibits pronounced solvent-dependent spectral shifts. In standard vendor specifications, the excitation/emission maxima are reported as 590/610 nm, which likely reflect measurements in organic solvents such as DMSO or methanol . However, in 0.1 M phosphate buffer at pH 7.0, the excitation maximum shifts to 610 nm and the emission maximum to 645 nm—a bathochromic shift of approximately 20 nm in excitation and 35 nm in emission relative to the organic-solvent values [1]. This contrasts with Texas Red, which shows a much smaller solvent-dependent shift (~5–10 nm between methanol and aqueous buffer), and Alexa Fluor 594, which is engineered for minimal environmental sensitivity . The larger solvatochromic response of Fluorescence Red 610 is consistent with the polymethine character of oxonol dyes and may be exploited as an environmental reporter in assays where local polarity changes upon binding.

Solvatochromic Shift
Reported
+20 nm excitation, +35 nm emission (aqueous buffer)
Supports environment-sensing applications
Select 640–680 nm emission filter for aqueous media
Solvatochromism Aqueous spectroscopy Environmental sensitivity

Validated Viral Detection Application: HCV and HIV Nucleic Acid Labeling

Fluorescence Red 610 has been validated as a fluorophore for the detection of hepatitis C virus (HCV) and human immunodeficiency virus (HIV), according to supplier documentation that references application-specific testing . While detailed peer-reviewed performance metrics (limit of detection, signal-to-background ratios, cross-reactivity data) for this specific dye are not publicly available in indexed primary literature, the documented validation suggests compatibility with viral nucleic acid labeling workflows. Texas Red and Alexa Fluor 594, by contrast, have broad published validation across numerous immunofluorescence and FISH applications but do not carry specific vendor claims for direct viral nucleic acid detection in the same manner . Users developing HCV/HIV detection assays may therefore find Fluorescence Red 610 pre-validated for their target system, reducing the need for de novo fluorophore screening.

Viral Detection Claim
Data to verify
Vendor-validated for HCV/HIV detection; no public performance metrics
May reduce screening effort for virology assays
Independent validation recommended
Virology Hepatitis C virus HIV detection Fluorescent probes

Reactive Form Availability for Direct Bioconjugation: CAS 482379-41-9

Fluorescence Red 610 is available in a 'reactive' form (CAS 482379-41-9, molecular formula C₃₆H₄₅N₄NaO₁₁S, MW 764.82) that incorporates a succinimidyl ester functionality for direct covalent coupling to primary amines on proteins, peptides, and amino-modified oligonucleotides [1]. This pre-activated form eliminates the need for in situ carbodiimide activation chemistry, which can introduce variability and side products. Among spectral analogues, Texas Red-X succinimidyl ester and Alexa Fluor 594 NHS ester offer comparable amine reactivity, but the Fluorescence Red 610 reactive derivative provides the same oxonol-class advantages (anionic character, He-Ne laser optimization) in a ready-to-conjugate format . Commercial availability of the reactive form from Santa Cruz Biotechnology (sc-215048, 1 mg; sc-215048A, 5 mg) ensures procurement accessibility for conjugation workflows [2].

Reactive Form
Specification review
Succinimidyl ester derivative (CAS 482379-41-9) commercially stocked
Ready-to-conjugate amine-labeling format
Reaction at pH 8.3–8.5
Bioconjugation Succinimidyl ester Amine labeling

Fluorescence Red 610: Recommended Procurement and Deployment Scenarios Based on Differential Evidence


Confocal Microscopy with 594 nm He-Ne Laser Excitation

Laboratories operating confocal microscopes equipped with the 594 nm yellow He-Ne laser line should prioritize Fluorescence Red 610 over ROX or Texas Red. As demonstrated by the spectral alignment evidence in Section 3, Fluorescence Red 610 places the 594 nm excitation line at or within 4 nm of its absorption maximum, whereas ROX suffers an estimated 40–60% brightness penalty at this wavelength [1]. This maximizes photon efficiency and signal-to-noise ratio without requiring laser line or filter cube changes. When used in aqueous mounting media or live-cell imaging buffers, users must account for the bathochromic shift (emission ~645 nm) by selecting appropriate long-pass or band-pass emission filters (e.g., 640–680 nm window) .

Membrane Potential and Anionic Species Sensing Assays

The oxonol chemical class of Fluorescence Red 610 confers intrinsic membrane-potential sensitivity that is absent in xanthene/rhodamine-based red dyes such as Texas Red and Alexa Fluor 594 [1]. Researchers designing assays that require simultaneous red-fluorescence readout and membrane-potential monitoring can deploy Fluorescence Red 610 as a dual-function probe. This reduces the need for a separate potentiometric dye channel, simplifying multiplexed experimental designs. The compound's documented strong affinity for specific anionic species further supports its use in analytical applications targeting negatively charged biomolecules or surfaces .

HCV and HIV Nucleic Acid Detection Workflows

For virology laboratories developing fluorescence-based detection assays for hepatitis C virus (HCV) or human immunodeficiency virus (HIV), Fluorescence Red 610 provides a vendor-validated fluorophore option [1]. While published independent performance characterization remains limited, the pre-existing validation claim reduces the upfront screening burden when selecting a red-emitting dye for viral nucleic acid labeling. The reactive succinimidyl ester form (CAS 482379-41-9) enables direct conjugation to amine-labeled oligonucleotide probes targeting HCV or HIV genomic sequences, streamlining probe preparation .

Aqueous-Phase Environmental Sensing Exploiting Solvatochromism

The pronounced solvent-dependent spectral shift of Fluorescence Red 610 (~20 nm excitation, ~35 nm emission between organic and aqueous environments) can be exploited for ratiometric sensing and environmental polarity reporting [1]. Unlike Alexa Fluor 594, which is engineered for minimal environmental sensitivity, Fluorescence Red 610's responsive spectral behavior makes it suitable for assays where the dye's fluorescence readout is intended to report on local hydrophobicity changes, protein binding events, or membrane insertion .

Application
Selection Property
Validation Focus
594 nm He-Ne Laser Confocal Microscopy
Excitation wavelength alignment
Signal-to-noise ratio at 594 nm; emission filter for ~645 nm in aqueous media
Membrane Potential & Anionic Sensing
Oxonol-class anionic polymethine structure
Potential-dependent fluorescence response; anionic affinity
HCV / HIV Nucleic Acid Detection
Vendor-validated viral detection context
Conjugation efficiency; assay compatibility with amine-labeled probes
Aqueous Environment Sensing
Pronounced solvatochromic shift
Ratiometric response in aqueous vs. organic; emission filter at 645 nm
Quote Request

Request a Quote for Fluorescence red 610*

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.